molecular formula C16H22ClN3O2 B2947297 N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2310205-44-6

N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2947297
CAS No.: 2310205-44-6
M. Wt: 323.82
InChI Key: WPUWVOLSDHAEHU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diazepane ring, a chlorophenyl group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the reaction of 3-chlorophenylamine with oxirane to form an intermediate, which is then reacted with a diazepane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified chemical properties.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide: shares structural similarities with other diazepane derivatives and chlorophenyl compounds.

    This compound: can be compared to compounds like diazepam and other benzodiazepines, which also contain diazepane rings but differ in their specific functional groups and overall structure.

Uniqueness

  • The unique combination of the chlorophenyl group, oxolan ring, and diazepane ring in this compound contributes to its distinct chemical properties and potential applications.
  • Unlike other similar compounds, this compound may exhibit unique biological activities and reactivity patterns due to its specific structural features.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-3-1-4-14(11-13)18-16(21)20-7-2-6-19(8-9-20)15-5-10-22-12-15/h1,3-4,11,15H,2,5-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUWVOLSDHAEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC(=CC=C2)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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